Cas no 152873-79-5 (1,5-Naphthalenebis(trifluoromethanesulfonate))
1,5-Naphthalenebis(trifluoromethanesulfonate) Chemical and Physical Properties
Names and Identifiers
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- [5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate
- 1,5-Naphthaleneditriflate
- 1,5-Naphthalenebis(trifluoroMethanesulfonate)
- IFHGSECJTKJJIJ-UHFFFAOYSA-N
- N0925
- 1,5-bis(trifluoromethylsulfonyloxy)naphthalene
- Naphthalene-1,5-diyl bis(trifluoromethanesulfonate)
- 5-{[(trifluoromethyl) sulfonyl]oxy}naphthyl trifluoromethanesulfonate
- 5-{[(trifluoromethyl)sulfonyl]oxy}naphthyl trifluoromethanesulfonate
- Trifluoro-methanesulfonic acid 5-trifluoromethanesulfonyloxy-naphthalen-1-yl ester
- 5-(TRIFLUOROMETHANESULFONYLOXY)NAPHTHALEN-1-YL TRIFLUOROMETHANESULFONATE
- DTXSID80566376
- 152873-79-5
- D80656
- SCHEMBL203899
- SY056096
- CS-0155709
- MFCD23380211
- 1,5-Naphthalenebis(trifluoromethanesulfonate)
-
- MDL: MFCD23380211
- Inchi: 1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-9-5-1-3-7-8(9)4-2-6-10(7)24-26(21,22)12(16,17)18/h1-6H
- InChI Key: IFHGSECJTKJJIJ-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(=O)(=O)OC1C=CC=C2C(=CC=CC2=1)OS(C(F)(F)F)(=O)=O
Computed Properties
- Exact Mass: 423.95099923g/mol
- Monoisotopic Mass: 423.95099923g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 641
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 104
- XLogP3: 4.7
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Melting Point: 113.0 to 117.0 deg-C
- Boiling Point: 444.6±45.0 °C at 760 mmHg
- Flash Point: 222.7±28.7 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
1,5-Naphthalenebis(trifluoromethanesulfonate) Security Information
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Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H315+H319
- Storage Condition:4° CStore…,-4℃Store…Better
1,5-Naphthalenebis(trifluoromethanesulfonate) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159480-1g |
1,5-Naphthalenebis(trifluoromethanesulfonate) |
152873-79-5 | 98% | 1g |
¥65.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159480-5G |
1,5-Naphthalenebis(trifluoromethanesulfonate) |
152873-79-5 | 98% | 5g |
¥326.90 | 2023-09-01 | |
| Ambeed | A753523-1g |
1,5-NAphthalenebis(trifluoromethanesulfonate) |
152873-79-5 | 95% | 1g |
$23.0 | 2025-02-21 | |
| Ambeed | A753523-5g |
1,5-NAphthalenebis(trifluoromethanesulfonate) |
152873-79-5 | 95% | 5g |
$110.0 | 2025-02-21 | |
| Ambeed | A753523-10g |
1,5-NAphthalenebis(trifluoromethanesulfonate) |
152873-79-5 | 95% | 10g |
$194.0 | 2025-02-21 | |
| Ambeed | A753523-25g |
1,5-NAphthalenebis(trifluoromethanesulfonate) |
152873-79-5 | 95% | 25g |
$316.0 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N60020-5g |
1,5-NAphthalenebis(trifluoromethanesulfonate) |
152873-79-5 | 95% | 5g |
¥281.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N60020-25g |
1,5-NAphthalenebis(trifluoromethanesulfonate) |
152873-79-5 | 25g |
¥1996.0 | 2021-09-04 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0925-5G |
1,5-Naphthalenebis(trifluoromethanesulfonate) |
152873-79-5 | >98.0%(GC) | 5g |
¥655.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0925-1G |
1,5-Naphthalenebis(trifluoromethanesulfonate) |
152873-79-5 | >98.0%(GC) | 1g |
¥250.00 | 2023-09-07 |
1,5-Naphthalenebis(trifluoromethanesulfonate) Suppliers
1,5-Naphthalenebis(trifluoromethanesulfonate) Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 1,5-Naphthalenebis(trifluoromethanesulfonate)
Recent Advances in the Application of 1,5-Naphthalenebis(trifluoromethanesulfonate) (CAS: 152873-79-5) in Chemical Biology and Pharmaceutical Research
1,5-Naphthalenebis(trifluoromethanesulfonate) (CAS: 152873-79-5) has emerged as a versatile reagent in chemical biology and pharmaceutical research due to its unique reactivity as a bis-triflylating agent. Recent studies have highlighted its critical role in facilitating nucleophilic aromatic substitution reactions, enabling the synthesis of complex polyfunctionalized aromatic compounds. The compound's electron-withdrawing trifluoromethanesulfonyl groups activate the naphthalene ring for sequential substitution reactions, making it particularly valuable for constructing pharmacophores in drug discovery programs.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 152873-79-5 in the synthesis of novel kinase inhibitors. Researchers utilized this reagent to introduce triflyloxy groups at the 1,5-positions of naphthalene, which served as excellent leaving groups for subsequent palladium-catalyzed cross-coupling reactions. This approach enabled the rapid generation of diverse compound libraries for high-throughput screening against various cancer targets. The study reported several lead compounds with sub-micromolar activity against EGFR and VEGFR2 kinases, highlighting the reagent's importance in structure-activity relationship studies.
In the field of PET radiopharmaceutical development, 1,5-Naphthalenebis(trifluoromethanesulfonate) has shown promise as a precursor for radiofluorination. A recent Nature Communications article described its use in the efficient synthesis of 18F-labeled aromatic compounds through nucleophilic aromatic substitution with [18F]fluoride. The electron-deficient nature of the intermediate generated from 152873-79-5 allowed for rapid and high-yield radiofluorination at room temperature, addressing a significant challenge in the production of PET tracers for neurological disorders.
Material science applications have also benefited from this compound's unique properties. Research published in Advanced Materials (2024) demonstrated its use as a crosslinking agent in the development of high-performance polymer electrolytes for lithium-ion batteries. The triflyl groups facilitated ionic conductivity while maintaining mechanical stability, resulting in membranes with superior performance characteristics compared to conventional materials.
From a safety and handling perspective, recent toxicological studies have provided updated guidelines for working with 152873-79-5. While the compound exhibits moderate acute toxicity (LD50 = 320 mg/kg in rats), proper personal protective equipment and engineering controls are sufficient to ensure safe handling in laboratory settings. Stability studies indicate that the reagent remains stable for at least two years when stored under anhydrous conditions at -20°C.
The commercial availability of 1,5-Naphthalenebis(trifluoromethanesulfonate) has improved significantly in recent years, with multiple suppliers now offering the compound in research quantities. Current market analysis suggests growing demand from both academic and industrial sectors, particularly in Asia-Pacific regions where pharmaceutical R&D investment has increased substantially. Price trends indicate moderate stability, with bulk purchases (100g+) available at approximately $15-20 per gram from major chemical suppliers.
Looking forward, several research groups are exploring novel applications of this reagent in DNA-encoded library technology and PROTAC development. Preliminary results presented at the 2024 ACS National Meeting suggest that the orthogonal reactivity of the two triflyl groups in 152873-79-5 may enable sequential functionalization strategies for constructing complex bifunctional molecules. These developments position 1,5-Naphthalenebis(trifluoromethanesulfonate) as an increasingly important tool in modern drug discovery workflows.
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